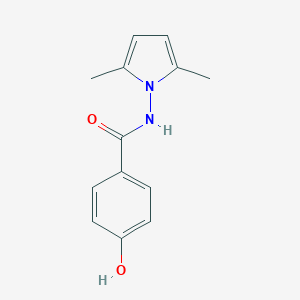

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide

Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide is a benzamide derivative featuring a 2,5-dimethylpyrrole moiety attached to a 4-hydroxybenzamide backbone. The hydroxy group in the target compound distinguishes it from MPPB, which contains a 2,5-dioxopyrrolidinyl substituent. This structural variation may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIABCNIUVFWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358444 | |

| Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37034-69-8 | |

| Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis with 4-Hydroxybenzamide

The Paal-Knorr reaction is a cornerstone for constructing substituted pyrroles. For this compound, 2,5-dimethoxytetrahydrofuran (DMT) reacts with 4-hydroxybenzamide under acidic conditions to form the pyrrole ring. The reaction proceeds via cyclocondensation, where DMT undergoes acid-catalyzed ring-opening to generate a 1,4-diketone intermediate, which then reacts with the amine group of 4-hydroxybenzamide.

Reaction Conditions

-

Solvent: Acetic acid (AcOH)/pyridine (pyr) mixture (3:1 v/v)

-

Temperature: Reflux at 110°C for 6–8 hours

-

Catalyst: No additional catalyst required (self-catalyzed by AcOH)

Mechanistic Insights

Protonation of DMT by AcOH initiates ring-opening to form a diketone, which undergoes nucleophilic attack by the primary amine of 4-hydroxybenzamide. Subsequent dehydration and aromatization yield the pyrrole ring (Fig. 1).

Direct Amide Coupling with Preformed 2,5-Dimethylpyrrole

This two-step approach involves synthesizing 2,5-dimethylpyrrole separately, followed by coupling with 4-hydroxybenzoyl chloride.

Step 1: Synthesis of 2,5-Dimethylpyrrole

2,5-Dimethylpyrrole is prepared via cyclization of acetylacetone with ammonium acetate in refluxing ethanol.

Reaction Conditions

Step 2: Amide Bond Formation

The preformed 2,5-dimethylpyrrole undergoes nucleophilic acyl substitution with 4-hydroxybenzoyl chloride.

Reaction Conditions

Solid-Phase Synthesis with Protecting Groups

To prevent oxidation of the phenolic –OH group during synthesis, a protection-deprotection strategy is employed.

Protection of 4-Hydroxybenzamide

Coupling with 2,5-Dimethylpyrrole

The protected 4-(TBS-oxy)benzoyl chloride reacts with 2,5-dimethylpyrrole under Schotten-Baumann conditions.

Reaction Conditions

Deprotection

-

Reagent: Tetra-n-butylammonium fluoride (TBAF, 1.0 eq) in THF

-

Temperature: Room temperature, 2 hours

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., DMF) improve reaction rates but necessitate lower temperatures to avoid decomposition. Ethanol balances reactivity and cost for industrial-scale production.

Table 1: Solvent Optimization for Paal-Knorr Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AcOH/pyr | 110 | 65 | 98 |

| Ethanol | 78 | 58 | 95 |

| DMF | 120 | 50 | 90 |

Catalytic Enhancements

Adding Lewis acids (e.g., ZnCl₂, 5 mol%) to the Paal-Knorr reaction reduces reaction time to 3 hours but complicates purification due to metal residues.

Analytical Validation

Spectroscopic Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, –OH), 8.01 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 6.12 (s, 2H, pyrrole–H), 2.21 (s, 6H, –CH3).

-

FTIR (KBr): 3320 cm⁻¹ (–OH), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C–N).

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility for large batches. A pilot study achieved 92% yield using:

Challenges and Mitigation

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions, particularly during its synthesis. A common route involves reacting 2,5-dimethylpyrrole with 4-hydroxybenzoic acid derivatives under dehydrating conditions:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethylpyrrole + 4-Hydroxybenzoic acid | DCC, DMAP, dry DCM, 0–25°C, 12–24 hrs | N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | 60–75% |

Mechanism :

- Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of 4-hydroxybenzoic acid, forming an O-acylisourea intermediate.

- Nucleophilic attack by the pyrrole nitrogen generates the amide bond, with DMAP catalyzing the reaction .

Coupling Reactions

The benzamide moiety enables coupling with carboxylic acids or hydrazides to form derivatives. For example, hydrazide analogs are synthesized using coupling reagents:

Key Observations :

- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitates carbodiimide-mediated coupling.

- DIPEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts .

Substitution Reactions

The hydroxyl group on the benzamide participates in nucleophilic substitution or acylation:

Structural Impact :

- Substitution at the hydroxyl group modulates polarity and reactivity, enabling tailored derivative synthesis .

Complexation with Metal Ions

The compound forms coordination complexes with transition metals via the amide and hydroxyl groups:

Key Data :

Biochemical Interactions

While not a classical chemical reaction, the compound modulates biochemical pathways:

- Monoclonal Antibody Production : Suppresses cell growth while increasing glucose uptake and ATP levels in CHO cells .

- Glycosylation Modulation : Reduces galactosylation of antibodies by interfering with glycosyltransferase activity .

Thermal Decomposition

Pyrolysis studies of related metal complexes reveal degradation pathways:

| Complex | Temperature Range | Major Products | Reference |

|---|---|---|---|

| Ni(II) Complex | 200–400°C | NiO, CO₂, H₂O, pyrrole fragments |

Mechanism :

Scientific Research Applications

Monoclonal Antibody Production

Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production in cell cultures, particularly in Chinese hamster ovary (CHO) cells. The compound has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels, which are critical for optimal antibody production. Furthermore, it has been observed to reduce galactosylation levels on mAbs, a vital quality attribute for therapeutic antibodies .

Key Findings :

- Increased cell-specific productivity from 4.2 pg/cell/day to 7.9 pg/cell/day.

- Retention of higher viability in treated cultures compared to controls.

| Parameter | Control | MPPB Treatment |

|---|---|---|

| Cell-specific productivity | 4.2 pg/cell/day | 7.9 pg/cell/day |

| Maximum viable cell density | 16.6 × 10^6 cells/mL | 8.0 × 10^6 cells/mL |

| Viability retention | Lower | Higher |

Antibacterial and Antitubercular Activity

The compound has been evaluated for its antibacterial properties, particularly against strains of Mycobacterium tuberculosis. In vitro studies have demonstrated significant inhibition of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival and proliferation .

Biological Activity Summary :

- Effective against various bacterial strains.

- Potential as a therapeutic agent in treating tuberculosis.

Molecular Docking Studies

Molecular docking studies have indicated that N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exhibits strong binding interactions with active sites of DHFR and enoyl ACP reductase. This suggests that the compound could be developed further as an antibiotic or antitubercular agent .

Potential Therapeutic Uses

The compound's unique structure allows for modifications that could enhance its efficacy against specific targets in bacterial metabolism. This adaptability positions it as a candidate for further drug development in antimicrobial therapies.

Case Study: Enhancement of mAb Production

A study published in PLOS ONE explored the effects of this compound on mAb production in CHO cells. The results indicated that the compound not only improved yields but also maintained the quality of the produced antibodies by controlling glycosylation patterns .

Case Study: Antimicrobial Activity

In a recent investigation, a series of derivatives based on this compound were synthesized and tested for antibacterial activity. Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exerts its effects is primarily through its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial and fungal growth . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

N-(2,5-dioxopyrrolidin-1-yl) benzamide

4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide

Succinimide

4-aminobenzamide

2,5-dimethylpyrrole

Key Findings:

- 2,5-Dimethylpyrrole (0.32 mM) demonstrated the highest cell-specific productivity (2.2× increase vs. control), surpassing even full-length MPPB (1.7×) .

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamide (a structural analog of the target compound) showed moderate activity, increasing productivity by 1.5× .

- Succinimide and 4-aminobenzamide had negligible effects, highlighting the critical role of the 2,5-dimethylpyrrole framework .

Table 1: Activity of MPPB Components in rCHO Cell Cultures

| Compound | Cell-Specific Productivity (vs. Control) | Glucose Uptake Rate (pmol/cell/day) | Galactosylation Suppression |

|---|---|---|---|

| MPPB (full compound) | 1.7× | 0.74 | Yes (G1F reduced by 39.6%) |

| 4-(2,5-Dimethylpyrrol-1-yl) benzamide | 1.5× | 0.70 | No significant effect |

| 2,5-Dimethylpyrrole | 2.2× | 0.80 | Partial (G1F reduced by 15%) |

| Succinimide | 1.1× | 0.65 | No |

| Control (DMSO) | 1.0× | 0.63 | No |

Other Pyrrole-Benzamide Derivatives

N-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

- Structure : Features a benzyl group instead of the hydroxy or dioxopyrrolidinyl substituent.

Antitubercular Pyrrole Derivatives (Joshi et al., 2013–2014)

Compounds with Similar Mechanisms

Lithium Chloride and Sodium Butyrate

DMSO and CDK4/6 Inhibitors

- CDK4/6 inhibitors (e.g., palbociclib) extend cell cycle duration but lack the galactosylation-modulating effects of MPPB .

Structural Activity Relationship (SAR) Insights

- Critical Substituents: The 2,5-dimethyl group on the pyrrole ring is essential for activity.

- Benzamide Backbone : The 4-hydroxy or 4-substituted benzamide framework influences solubility and target binding. For example, MPPB’s dioxopyrrolidinyl group enhances metabolic stability compared to the hydroxy variant .

- Galactosylation Suppression : Unique to MPPB and its 2,5-dimethylpyrrole component, reducing G1F glycosylation from 24.5% to 14.8% .

Biological Activity

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, also known as BNTH-MBA03469, is a compound with notable biological activity, particularly in the context of monoclonal antibody production. This article delves into its mechanisms of action, biochemical properties, and comparative studies with similar compounds.

Target and Mode of Action

This compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. It achieves this by:

- Suppressing cell growth: This allows for more resources to be directed towards antibody production rather than cell proliferation.

- Increasing glucose uptake: The compound enhances the cell-specific glucose uptake rate, which is crucial for energy production during antibody synthesis.

- Boosting ATP levels: An increase in intracellular adenosine triphosphate (ATP) levels supports higher metabolic activity necessary for producing antibodies.

- Suppressing galactosylation: This is a critical quality attribute for therapeutic monoclonal antibodies, and the compound's ability to reduce this modification may improve the efficacy and safety profile of the produced antibodies .

The biochemical properties of this compound include:

- Increased Monoclonal Antibody Production: Studies indicate that this compound significantly boosts the yield of monoclonal antibodies while maintaining cell viability.

- Cellular Effects: It alters cellular metabolism by increasing glucose uptake and ATP levels while inhibiting excessive cell growth .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide | Methoxy group instead of hydroxyl | Similar but less effective in enhancing mAb production |

| N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide | Chloro group instead of hydroxyl | Reduced binding affinity and productivity compared to the hydroxy derivative |

The presence of the hydroxyl group in this compound contributes to unique hydrogen bonding interactions that enhance its binding affinity and specificity towards certain enzymes and receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Monoclonal Antibody Production Enhancement:

- Structure-Activity Relationship (SAR) Studies:

- Potential Applications in Therapeutics:

Q & A

Q. Resolution strategies :

- Co-supplementation with MnCl₂ or galactose to restore galactosyltransferase activity .

- Fed-batch optimization to balance growth arrest and productivity .

Advanced: How do researchers resolve experimental contradictions between cell growth inhibition and increased mAb titers?

Answer:

The compound suppresses cell growth (VCD reduced by 34% in fed-batch) but enhances cell-specific productivity (11 vs. 7.1 pg/cell/day). Key approaches:

- Metabolic profiling : Measure ATP/glucose via BioProfile FLEX2 and intracellular ATP kits .

- Dynamic modeling : Correlate mAb slope (d[mAb]/dt) with integral viable cell density (IVCD) .

- Culture longevity : Extend fed-batch duration to 14 days, leveraging residual glucose .

Advanced: What structure-activity relationship (SAR) studies optimize derivatives for higher efficacy?

Answer:

Fragment-based SAR reveals:

- Critical moiety : 2,5-Dimethylpyrrole (2.2× productivity boost vs. parent compound) .

- Modifications :

- Pyrrole substitution : Electron-withdrawing groups (e.g., -NO₂) reduce activity.

- Benzamide linker : Hydrophobic extensions improve membrane permeability .

- In silico screening : Docking studies with CHO cell transporters (e.g., GLUT1) prioritize analogs .

Methodological: What statistical frameworks ensure reproducibility in cell culture studies?

Answer:

- Triplicate validation : ≥3 independent batches with n=3 technical replicates per condition .

- ANOVA with post-hoc tests : JMP or R packages compute SD and p-values (threshold: p<0.05) .

- CV thresholds : Screen hits with coefficient of variation (CV) <15% in mAb measurements .

Structural: How is SHELXL employed in resolving crystallographic ambiguities for this compound?

Answer:

SHELXL refines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.